![molecular formula C17H25NO5 B128353 Anfen CAS No. 154974-43-3](/img/structure/B128353.png)
Anfen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anfen is a synthetic compound that has gained significant attention in scientific research over the past few years. It is a promising molecule that has shown potential in various fields, including pharmaceuticals, agriculture, and material science. Anfen is a versatile compound that can be synthesized using different methods, and its applications are still being explored.
Mechanism Of Action
The mechanism of action of Anfen is still being explored. However, studies have shown that Anfen can interact with various cellular targets, including enzymes, receptors, and ion channels. Anfen can also modulate various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.
Biochemical And Physiological Effects
Anfen has been shown to have various biochemical and physiological effects. In vitro studies have shown that Anfen can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that Anfen can reduce tumor growth, improve cognitive function, and protect against oxidative stress.
Advantages And Limitations For Lab Experiments
Anfen has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has a high purity and can be easily modified to produce derivatives with different properties. However, Anfen also has limitations, including its low solubility in water, which can limit its bioavailability in vivo.
Future Directions
There are several future directions for Anfen research. One direction is to explore the potential of Anfen as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to explore the potential of Anfen in agriculture, including its use as an insecticide and fungicide. Additionally, there is potential for Anfen in material science, including its use as a building block for the synthesis of novel materials.
Conclusion:
Anfen is a promising compound that has shown potential in various fields of scientific research. Its versatility and potential applications make it an attractive target for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Anfen have been discussed in this paper. Further research is needed to fully explore the potential of Anfen in various fields of scientific research.
Synthesis Methods
Anfen can be synthesized using various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to produce Anfen. Enzymatic synthesis involves the use of enzymes to catalyze the reaction, while microbial synthesis involves the use of microorganisms to produce Anfen. The choice of synthesis method depends on the desired purity, yield, and cost-effectiveness of the product.
Scientific Research Applications
Anfen has shown potential in various fields of scientific research, including pharmaceuticals, agriculture, and material science. In pharmaceuticals, Anfen has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, Anfen has been shown to have insecticidal and fungicidal properties. In material science, Anfen has been used as a building block for the synthesis of novel materials.
properties
CAS RN |
154974-43-3 |
---|---|
Product Name |
Anfen |
Molecular Formula |
C17H25NO5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-amino-2-(3,5-ditert-butyl-4-hydroxyphenyl)propanedioic acid |
InChI |
InChI=1S/C17H25NO5/c1-15(2,3)10-7-9(17(18,13(20)21)14(22)23)8-11(12(10)19)16(4,5)6/h7-8,19H,18H2,1-6H3,(H,20,21)(H,22,23) |
InChI Key |
BTFTUFBNYKHSTI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)O)(C(=O)O)N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)O)(C(=O)O)N |
Other CAS RN |
154974-43-3 |
synonyms |
2,4-(hydroxy-3,5-ditributylphenyl)-2-aminomalonic acid anfen anphen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.